molecular formula C26H24BrN3O4 B014197 5-[Bromoacetamido]tetramethylrhodamine CAS No. 166442-38-2

5-[Bromoacetamido]tetramethylrhodamine

Cat. No.: B014197
CAS No.: 166442-38-2
M. Wt: 522.4 g/mol
InChI Key: ZUOXEKVATBJGPS-UHFFFAOYSA-N
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Description

5-[Bromoacetamido]tetramethylrhodamine is a synthetic intermediate and a member of the rhodamine family of dyes. It is widely used as a fluorescent probe for labeling biomolecules such as proteins, nucleic acids, and lipids. The compound has a molecular formula of C26H24BrN3O4 and a molecular weight of 522.40 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[Bromoacetamido]tetramethylrhodamine typically involves the functionalization of rhodamine dyes. A common method includes the use of phthalaldehydic acids as anhydride replacements to avoid the generation of regioisomers . This method allows for the preparation of single isomer tetramethylrhodamines by providing only one point of reactivity for the aminophenol.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar methods to those described above. The process is optimized to ensure high purity and yield, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

5-[Bromoacetamido]tetramethylrhodamine undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups.

    Oxidation and Reduction Reactions: The compound can undergo redox reactions under specific conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.

    Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide and sodium borohydride are used for oxidation and reduction, respectively.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives of this compound with different functional groups .

Scientific Research Applications

5-[Bromoacetamido]tetramethylrhodamine is widely used in scientific research due to its fluorescent properties. Some of its applications include:

    Chemistry: Used as a fluorescent probe for studying chemical reactions and interactions.

    Biology: Employed in labeling biomolecules such as proteins, nucleic acids, and lipids for imaging and analysis.

    Medicine: Utilized in diagnostic assays and imaging techniques to study cellular processes and disease mechanisms.

    Industry: Applied in the development of fluorescent dyes and markers for various industrial applications.

Comparison with Similar Compounds

Similar Compounds

    Tetramethylrhodamine (TMRM): A cell-permeant dye that accumulates in active mitochondria with intact membrane potentials.

    Rhodamine B: Another member of the rhodamine family used for similar applications.

    X-Rhodamine: A derivative of rhodamine with distinct fluorescent properties.

Uniqueness

5-[Bromoacetamido]tetramethylrhodamine is unique due to its specific functionalization, which allows for targeted labeling and analysis of biomolecules. Its ability to undergo various chemical reactions and its wide range of applications in research and industry make it a valuable compound in scientific studies.

Properties

IUPAC Name

N-[3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl]-2-bromoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24BrN3O4/c1-29(2)16-6-9-20-22(12-16)33-23-13-17(30(3)4)7-10-21(23)26(20)19-8-5-15(28-24(31)14-27)11-18(19)25(32)34-26/h5-13H,14H2,1-4H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUOXEKVATBJGPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)NC(=O)CBr)C(=O)O3)C5=C(O2)C=C(C=C5)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24BrN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40407493
Record name 5-[Bromoacetamido]tetramethylrhodamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

522.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166442-38-2
Record name N-[3′,6′-Bis(dimethylamino)-3-oxospiro[isobenzofuran-1(3H),9′-[9H]xanthen]-5-yl]-2-bromoacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=166442-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-[Bromoacetamido]tetramethylrhodamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40407493
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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